molecular formula C14H32NO2P B043659 Di-tert-butyl N,N-diisopropylphosphoramidite CAS No. 137348-86-8

Di-tert-butyl N,N-diisopropylphosphoramidite

Cat. No. B043659
CAS RN: 137348-86-8
M. Wt: 277.38 g/mol
InChI Key: YGFLCNPXEPDANQ-UHFFFAOYSA-N
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Description

Di-tert-butyl N,N-diisopropylphosphoramidite is a general reagent used to introduce tert-butyl-protected phosphate groups . It is commonly used in the phosphorylation of biomolecules . Additionally, it can be used in the synthesis of phosphoramidate-linked glycoconjugates .


Molecular Structure Analysis

The molecular formula of Di-tert-butyl N,N-diisopropylphosphoramidite is C14H32NO2P . Its molecular weight is 277.38 . The SMILES string representation is CC©N(C©C)P(OC©©C)OC©©C .


Chemical Reactions Analysis

Di-tert-butyl N,N-diisopropylphosphoramidite is used in various chemical reactions. It is a general reagent to introduce tert-butyl-protected phosphate groups . It is commonly used in phosphorylation of biomolecules . It can also be used in the synthesis of phosphoramidate-linked glycoconjugates .


Physical And Chemical Properties Analysis

Di-tert-butyl N,N-diisopropylphosphoramidite is a liquid at 20 degrees Celsius . It has a refractive index of 1.444 . Its boiling point is 85-90 °C at 0.2 mmHg . The density is 0.879 g/mL at 25 °C .

Scientific Research Applications

Di-tert-butyl N,N-diisopropylphosphoramidite is commonly used as a reagent to introduce tert-butyl-protected phosphate groups . This is particularly useful in organic synthesis where protection of functional groups is necessary to prevent unwanted reactions.

Phosphorylation of Biomolecules

This compound is widely used in the phosphorylation of biomolecules . Phosphorylation is a crucial process in biology, playing a key role in the regulation of many cellular processes, including cell cycle, growth, and signal transduction pathways.

Synthesis of Phosphoramidate-linked Glycoconjugates

Di-tert-butyl N,N-diisopropylphosphoramidite can be used in the synthesis of phosphoramidate-linked glycoconjugates . These glycoconjugates have potential applications in the development of vaccines and therapeutics.

Buchwald-Hartwig Cross Coupling Reaction

This compound is suitable for use in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in many biologically active compounds.

Heck Reaction

Di-tert-butyl N,N-diisopropylphosphoramidite can be used in the Heck Reaction , a process used to couple aryl halides with alkenes.

Suzuki-Miyaura Coupling

This compound is also suitable for use in the Suzuki-Miyaura Coupling , a type of palladium-catalyzed cross coupling reaction used to synthesize biaryls, styrenes, and substituted biphenyls.

Safety and Hazards

Di-tert-butyl N,N-diisopropylphosphoramidite may cause respiratory irritation . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFLCNPXEPDANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357384
Record name Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl N,N-diisopropylphosphoramidite

CAS RN

137348-86-8
Record name Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl N,N-Diisopropylphosphoramidite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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